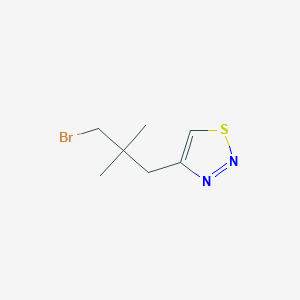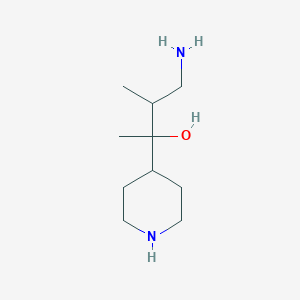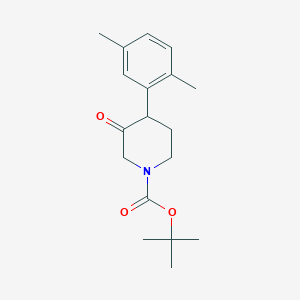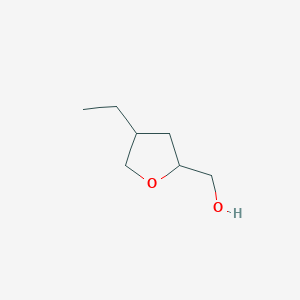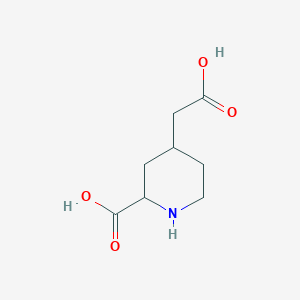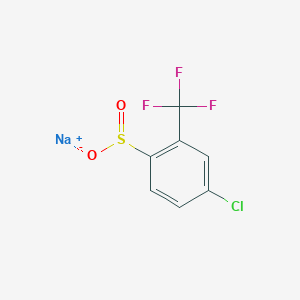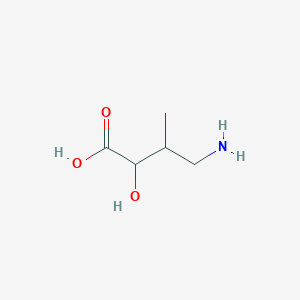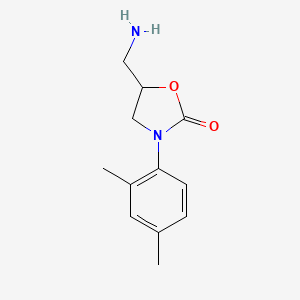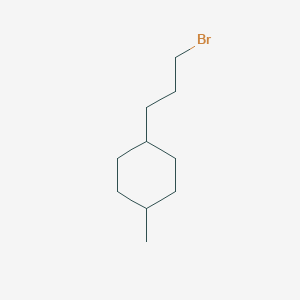
1-(3-Bromopropyl)-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a three-carbon propyl chain, which is further connected to a cyclohexane ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Cyanopropyl)-4-methylcyclohexane.
Elimination: 4-Methylcyclohexene.
Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.
Reduction: 1-(3-Propyl)-4-methylcyclohexane.
科学的研究の応用
1-(3-Bromopropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-methylcyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
類似化合物との比較
1-(3-Bromopropyl)cyclohexane: Lacks the methyl group on the cyclohexane ring.
1-(3-Chloropropyl)-4-methylcyclohexane: Contains a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-ethylcyclohexane: Has an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: 1-(3-Bromopropyl)-4-methylcyclohexane is unique due to the presence of both a bromine atom and a methyl group on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
特性
分子式 |
C10H19Br |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3 |
InChIキー |
WBYYTNLDLVJXDH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


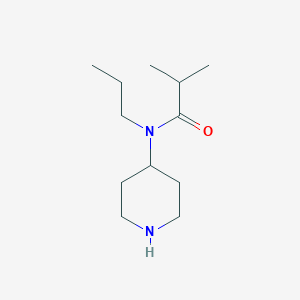

![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
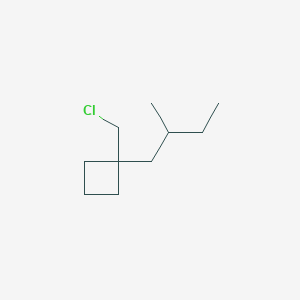
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
